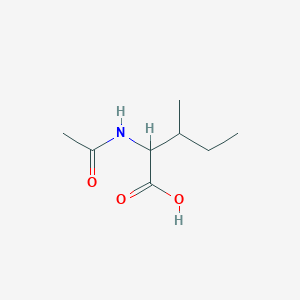

N-Acetil-L-isoleucina

Descripción general

Descripción

La N-acetil-L-isoleucina es un derivado N-acetilado del aminoácido esencial L-isoleucina. Se caracteriza por la presencia de un grupo acetilo unido al átomo de nitrógeno del aminoácido.

Aplicaciones Científicas De Investigación

La N-acetil-L-isoleucina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por su papel en las vías metabólicas y sus efectos en los procesos celulares.

Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su uso en el tratamiento de trastornos metabólicos.

Industria: La this compound se utiliza en la producción de productos farmacéuticos y como precursor en la síntesis de otros compuestos bioactivos

Mecanismo De Acción

El mecanismo de acción de la N-acetil-L-isoleucina implica su interacción con objetivos moleculares y vías específicas. La acetilación de la L-isoleucina altera su transporte y captación en las células, cambiando del transportador de aminoácidos de tipo L a los transportadores de aniones orgánicos y los transportadores de monocarboxilatos. Este cambio en el mecanismo de transporte afecta varios procesos metabólicos, incluida la activación de vías de señalización como mTOR .

Compuestos similares:

- N-acetil-L-leucina

- N-acetil-L-valina

- N-acetil-L-alanina

Comparación: La this compound es única debido a su patrón de acetilación específico y sus efectos en los mecanismos de transporte celular. Si bien compuestos similares como la N-acetil-L-leucina y la N-acetil-L-valina también experimentan acetilación, sus vías de transporte y metabólicas difieren. La capacidad de la this compound para cambiar los transportadores y su papel en vías metabólicas específicas resaltan sus propiedades distintas .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-L-isoleucine participates in the catabolic pathways of branched-chain amino acids (BCAA) like leucine, isoleucine, and valine . It interacts with various enzymes and proteins, including the branched-chain α-ketoacid dehydrogenase complex, which catalyzes the degradation of branched-chain amino acids .

Cellular Effects

The presence of N-Acetyl-L-isoleucine influences cell function. It has been observed that specific amino acids, including N-Acetyl-L-isoleucine, can regulate insulin secretion from pancreatic β-cells . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Acetyl-L-isoleucine exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation and inhibition, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-L-isoleucine can change over time. Studies have shown that N-Acetyl-L-isoleucine has a significant impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Acetyl-L-isoleucine vary with different dosages in animal models. High doses of N-Acetyl-L-isoleucine have been associated with toxic or adverse effects .

Metabolic Pathways

N-Acetyl-L-isoleucine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

N-Acetyl-L-isoleucine is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Acetyl-L-isoleucine affects its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-acetil-L-isoleucina se puede sintetizar mediante la acetilación de la L-isoleucina. La reacción generalmente implica el uso de anhídrido acético o cloruro de acetilo como agentes acetilantes en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones controladas para asegurar la acetilación selectiva del grupo amino .

Métodos de producción industrial: La producción industrial de this compound a menudo implica procesos de fermentación utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para producir en exceso L-isoleucina, que luego se acetila mediante métodos químicos. Este enfoque permite la producción a gran escala del compuesto con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-acetil-L-isoleucina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados de amina correspondientes.

Sustitución: El grupo acetilo se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o alcoholes.

Productos principales formados:

Oxidación: Formación de derivados oxo.

Reducción: Formación de derivados de amina.

Sustitución: Formación de derivados de acetilo sustituidos.

Comparación Con Compuestos Similares

- N-acetyl-L-leucine

- N-acetyl-L-valine

- N-acetyl-L-alanine

Comparison: N-acetyl-L-Isoleucine is unique due to its specific acetylation pattern and its effects on cellular transport mechanisms. While similar compounds like N-acetyl-L-leucine and N-acetyl-L-valine also undergo acetylation, their transport and metabolic pathways differ. N-acetyl-L-Isoleucine’s ability to switch transporters and its role in specific metabolic pathways highlight its distinct properties .

Actividad Biológica

N-Acetyl-L-isoleucine (NAIL) is a derivative of the essential amino acid L-isoleucine, classified as an N-acyl-alpha amino acid. This compound has garnered attention for its biological activities, particularly in relation to metabolic processes, neuroprotection, and potential therapeutic applications. This article delves into the biosynthesis, biological functions, and clinical implications of N-Acetyl-L-isoleucine, supported by relevant case studies and research findings.

Biosynthesis and Metabolism

N-Acetyl-L-isoleucine is synthesized from L-isoleucine and acetyl-CoA through the action of the enzyme leucine/isoleucine N-acetyltransferase (EC 2.3.1.66) . This reaction is part of a broader metabolic pathway involving N-terminal acetylation, a common modification in eukaryotic proteins that enhances protein stability and function . Approximately 85% of human proteins undergo this modification, indicating its significance in cellular processes .

Biological Functions

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of N-acetyl-L-isoleucine. In animal models of neurodegenerative diseases, such as Niemann-Pick disease type C (NPC), N-acetyl-L-leucine has shown promise in improving motor function and cognitive abilities. A clinical trial demonstrated that treatment with this compound significantly improved ataxia and overall quality of life in patients with NPC . The L-enantiomer specifically was found to activate cerebral glucose metabolism in the cerebellum, enhancing neuronal activity .

Metabolic Implications

N-Acetyl-L-isoleucine also plays a role in metabolic disorders. Elevated levels of this compound have been observed in urine samples from patients with maple syrup urine disease (MSUD), a metabolic condition characterized by impaired amino acid catabolism . This suggests that monitoring N-acetyl-L-isoleucine levels could serve as a biomarker for certain metabolic disorders.

Case Study: Niemann-Pick Disease Type C

A notable case series involving 12 patients with NPC reported significant improvements in ataxia and cognitive function following treatment with N-acetyl-DL-leucine (which includes both D- and L-enantiomers) . The study emphasized the compound's well-tolerated nature, with no serious side effects reported. Subsequent trials further validated these findings, demonstrating both symptomatic relief and potential disease-modifying effects.

Clinical Trials

Two multinational phase IIb clinical trials evaluated the efficacy of N-acetyl-L-leucine in treating NPC and GM2 gangliosidosis (Tay-Sachs disease). Results indicated statistically significant improvements across primary and secondary endpoints related to patient symptoms and quality of life . These trials underscore the therapeutic potential of N-acetyl-L-leucine in managing debilitating symptoms associated with lysosomal storage disorders.

Research Findings

Recent research has explored various aspects of N-Acetyl-L-isoleucine's biological activity:

- Conformational Studies : Investigations into the molecular conformation of N-acetyl-L-isoleucine revealed multiple stable structures that may influence its biological interactions .

- Heat Capacity Measurements : Studies measuring the thermal properties of N-acetyl amino acids have contributed to understanding their stability and reactivity under physiological conditions .

- Uremic Toxin Classification : Elevated levels of N-acetylated amino acids, including N-acetyl-L-isoleucine, have been classified as uremic toxins when present in high concentrations, potentially leading to kidney damage if not properly cleared .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Biosynthesis | Synthesized from L-isoleucine via acetyltransferase |

| Neuroprotective Effects | Improved motor function in NPC models; activates cerebral glucose metabolism |

| Clinical Trials | Significant symptom improvement in NPC patients; well tolerated |

| Metabolic Implications | Biomarker for MSUD; elevated levels indicate metabolic dysfunction |

| Research Insights | Conformational studies; classified as uremic toxins |

Propiedades

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314843 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-46-1 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.